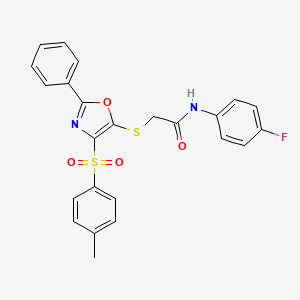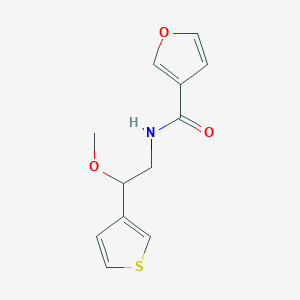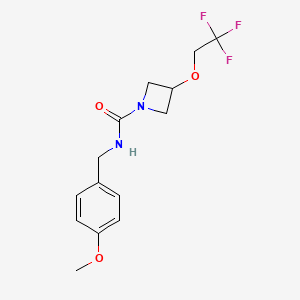
N-(4-fluorophenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide, also known as FPhOAT, is a chemical compound that has gained significant attention in the field of scientific research. It is a thioacetamide derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用机制
The mechanism of action of N-(4-fluorophenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in various physiological processes, including inflammation, fever, and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, fever, and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have antioxidant properties, which may play a role in its potential use in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of N-(4-fluorophenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been shown to have anti-inflammatory, analgesic, and antipyretic properties, which may make it useful in the treatment of various inflammatory conditions. However, there are also some limitations associated with the use of this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research related to N-(4-fluorophenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide, including the development of new synthesis methods to improve the yield and purity of the compound. Further research is also needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Additionally, studies are needed to evaluate the potential toxicity of this compound and its safety for use in humans. Overall, this compound has shown promising results in various studies, and further research is needed to fully understand its potential applications in the field of medicine.
合成方法
The synthesis of N-(4-fluorophenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide involves a multi-step process that includes the reaction of 4-fluoroaniline with 2-phenyl-4-tosyloxazole in the presence of a base to form an intermediate compound. This intermediate is then reacted with thioacetic acid to obtain the final product, this compound. The synthesis of this compound has been extensively studied, and various modifications to the process have been proposed to improve the yield and purity of the compound.
科学研究应用
N-(4-fluorophenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has been studied extensively for its potential applications in the field of medicine. It has shown promising results in various studies related to its anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4S2/c1-16-7-13-20(14-8-16)33(29,30)23-24(31-22(27-23)17-5-3-2-4-6-17)32-15-21(28)26-19-11-9-18(25)10-12-19/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVFMQHKNBHTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-N-[2-oxo-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]ethyl]prop-2-enamide](/img/structure/B2640359.png)
![3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2640361.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2640362.png)
![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2640363.png)
![N-(2-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2640365.png)
![7-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2640367.png)
![4-[1-(Cyclopropylamino)ethyl]phenol](/img/structure/B2640371.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2640372.png)


![N-[(3-methoxyphenyl)methyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2640375.png)

![tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate](/img/structure/B2640379.png)